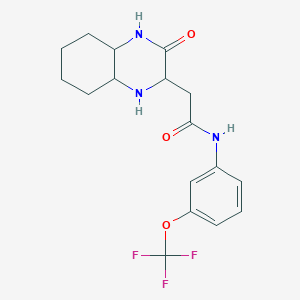

2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide

Description

2-(3-Oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide is a structurally complex compound featuring a decahydroquinoxalin-3-one core fused with an acetamide group substituted at the 3-position of a phenyl ring bearing a trifluoromethoxy (-OCF₃) moiety. The decahydroquinoxalin ring system is fully saturated, conferring conformational flexibility distinct from aromatic quinoxaline derivatives. The 3-oxo group introduces a polar ketone functionality, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability due to its electron-withdrawing properties.

Properties

IUPAC Name |

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-11-5-3-4-10(8-11)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h3-5,8,12-14,22H,1-2,6-7,9H2,(H,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTWKJGMTNILML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the quinoxaline core: This can be achieved through the condensation of a 1,2-diamine with a diketone under acidic conditions.

Introduction of the trifluoromethoxy phenyl group: This step often involves nucleophilic substitution reactions where the trifluoromethoxy group is introduced using appropriate reagents.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a hydroxylated quinoxaline.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance the compound’s binding affinity and specificity for its target, while the quinoxaline core might facilitate interactions with other biomolecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Ring Saturation: The target compound’s decahydroquinoxalin core lacks aromaticity, reducing π-π interactions but increasing solubility and metabolic stability compared to aromatic quinoxalines like those in and .

Benzothiazole-Based Acetamides

Structural and Electronic Contrasts

- Heterocycle Diversity: Benzothiazoles () are rigid, planar systems with established roles in kinase inhibition, whereas the decahydroquinoxalin core may favor binding to flexible or allosteric enzyme pockets.

- Trifluoromethyl (-CF₃) vs.

Simplistic Acetamide Analogues

- Complexity vs. Simplicity: The target compound’s heterocyclic appendage increases molecular weight and complexity compared to simpler analogues like ’s hydroxyethylamino derivative. This may enhance target affinity but reduce synthetic accessibility .

Biological Activity

2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide is a synthetic compound belonging to the quinoxaline derivative class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a decahydroquinoxaline core and a trifluoromethoxyphenyl side chain. The molecular formula is with a molecular weight of 357.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H20F3N3O2 |

| Molecular Weight | 357.36 g/mol |

| CAS Number | 1008455-85-3 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can influence cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds often exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activities.

Anticancer Potential

Quinoxaline derivatives have been investigated for their anticancer activities. For instance, structural analogs have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For example, it may inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. In vitro studies could be designed to quantify its inhibitory effects on this enzyme, similar to findings reported for related compounds .

Case Studies and Research Findings

- Antimicrobial Study : A study involving a series of quinoxaline derivatives showed that certain modifications led to enhanced antimicrobial activity. The structural features that contributed to this activity were analyzed through structure-activity relationship (SAR) studies.

- Anticancer Activity : In a comparative study, various quinoxaline derivatives were tested against different cancer cell lines. The results indicated that modifications at the nitrogen sites significantly impacted cytotoxicity, suggesting that this compound could be optimized for better efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-oxodecahydroquinoxalin-2-yl)-N-(3-(trifluoromethoxy)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with cyclization of decahydroquinoxaline precursors under controlled pH and temperature (e.g., 60–80°C in DMF) to form the 3-oxo core. Subsequent coupling with 3-(trifluoromethoxy)phenylacetamide via nucleophilic acyl substitution requires catalysts like DCC/DMAP .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC .

- Optimization : Adjust solvent polarity (e.g., acetonitrile for SN2 reactions) and employ microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what challenges arise due to fluorine substituents?

- Methodology :

- 1H/13C NMR : Identify peaks for the decahydroquinoxaline ring (δ 1.2–3.5 ppm for CH2/CH groups) and acetamide carbonyl (δ ~170 ppm). The trifluoromethoxy group causes splitting in aromatic proton signals (δ 7.2–7.8 ppm) .

- IR : Look for C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Fluorine substituents may reduce intensity of certain bands .

- MS : High-resolution ESI-MS confirms molecular weight (calculated: ~413.4 g/mol). Note that fluorine atoms may complicate fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodology :

- Enzyme inhibition : Test COX-1/COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical) at 10–100 µM concentrations. Compare activity to known quinoxaline derivatives (e.g., 75% COX inhibition in analogs) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <50 µM warrant further study .

- Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., variable IC50 values)?

- Methodology :

- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Validate results with orthogonal methods (e.g., apoptosis vs. proliferation assays) .

- Structural analogs : Compare data from derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends. Use PubChem BioActivity data for cross-referencing .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies. Address batch effects in compound purity .

Q. What advanced techniques elucidate the mechanism of action for this compound in cancer models?

- Methodology :

- Molecular docking : Simulate binding to kinase domains (e.g., EGFR, PI3K) using AutoDock Vina. Validate with mutagenesis studies on key residues .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle). Use GO/KEGG enrichment analysis .

- In vivo models : Administer 10–50 mg/kg doses in xenograft mice. Monitor tumor volume and perform immunohistochemistry for caspase-3/PARP cleavage .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed through structural modification?

- Methodology :

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity. Test solubility via shake-flask method .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve bioavailability. Characterize via PXRD and DSC .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers. Assess release kinetics in PBS (pH 7.4) .

Q. What strategies guide structure-activity relationship (SAR) studies for quinoxaline-acetamide derivatives?

- Methodology :

- Core modifications : Replace decahydroquinoxaline with pyridazinone or triazolo rings to assess impact on potency .

- Substituent effects : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the phenyl ring. Correlate logP values with cell permeability .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from ≥20 analogs. Validate with leave-one-out cross-validation .

Q. What methodologies assess the compound’s metabolic stability and toxicity in preclinical models?

- Methodology :

- Microsomal stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- AMES test : Evaluate mutagenicity in Salmonella strains TA98/TA100. Use S9 metabolic activation .

- Cardiotoxicity screening : Measure hERG channel inhibition using patch-clamp electrophysiology. IC50 >30 µM is desirable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.